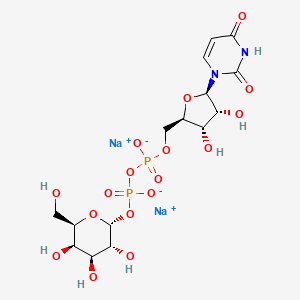

![molecular formula C17H15N3O3 B2521003 N-[(2-metil-1H-indol-5-il)metil]-4-nitrobenzamida CAS No. 852136-54-0](/img/structure/B2521003.png)

N-[(2-metil-1H-indol-5-il)metil]-4-nitrobenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide is a compound that can be associated with a class of nitrobenzamide derivatives. These derivatives are known for their potential biological activities, including antitumor, anticonvulsant, and enzyme inhibitory properties. Although the specific compound is not directly studied in the provided papers, the related compounds and their chemistry can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives often involves the introduction of nitro groups to benzamide structures, which can be further modified to introduce various substituents. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was achieved and characterized by various spectroscopic methods . Similarly, the synthesis of N-methyl-N-2-[1-(1-arylthiocarbamido)]cyclopentyl nitrobenzamides was reported, which involved the incorporation of a nitro group into the benzamide structure . These methods could potentially be adapted for the synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide.

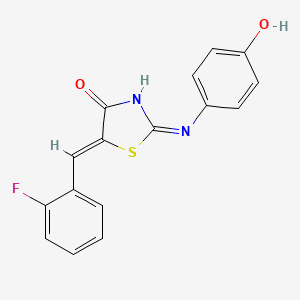

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is often characterized by spectroscopic methods such as NMR, MS, and IR, as well as by X-ray crystallography. For instance, the crystal structure of N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide was determined using single-crystal X-ray diffractometry . These techniques could be employed to analyze the molecular structure of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Nitrobenzamide derivatives can undergo various chemical reactions, including reductive chemistry, which is significant for their biological activity. For example, the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide was studied, revealing the selective toxicity for hypoxic cells due to enzymatic reduction of nitro groups . Similarly, the active form of 5-(aziridin-1-yl)-2,4-dinitrobenzamide can react with oxygen to yield a novel DNA crosslinking agent . These reactions could be relevant to the chemical behavior of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide under biological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure and substituents. For instance, the fluorescence emissions of positional isomers of N-(methylthiazol-2-yl)-nitrobenzamide were selectively reduced upon interactions with metal ions, indicating potential applications in metal ion sensing . The crystal structure and spectroscopic properties of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated, revealing insights into the structure-property relationship and antitumor activity . These studies could inform the expected properties of N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide, such as its stability, reactivity, and potential biological activities.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial antiviral de los derivados del indol. Por ejemplo:

Actividad antiviral

Propiedades anticancerígenas

Mecanismo De Acción

Target of Action

Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological responses . The exact mode of action would depend on the specific target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways . For instance, some indole derivatives have been found to exhibit antiviral activity by inhibiting certain viral replication pathways . The downstream effects of these interactions can vary widely, depending on the specific pathway and the context within which the compound is acting.

Result of Action

Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-8-14-9-12(2-7-16(14)19-11)10-18-17(21)13-3-5-15(6-4-13)20(22)23/h2-9,19H,10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATJQZFILHMIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2520923.png)

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(prop-2-en-1-yl)butanamide](/img/structure/B2520924.png)

![N-(3-piperidinopropyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2520928.png)

![3-(3-chloro-4-methylphenyl)-6-(2,4-dichlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2520931.png)

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)

![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)

![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)